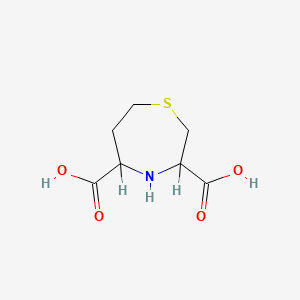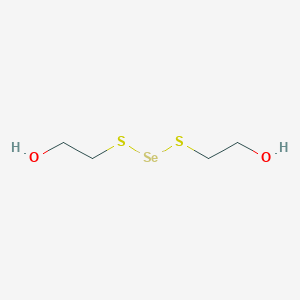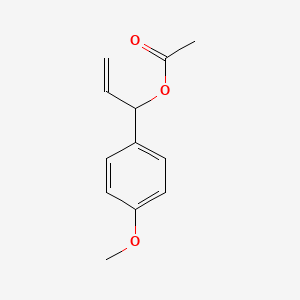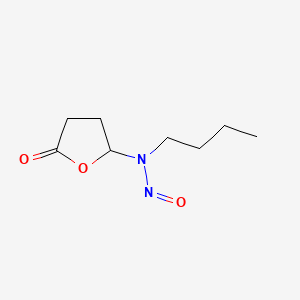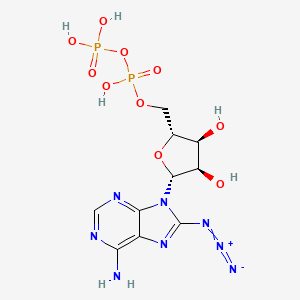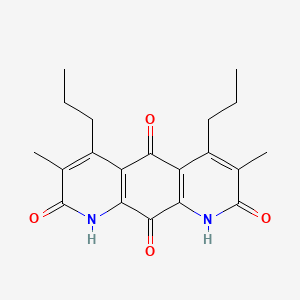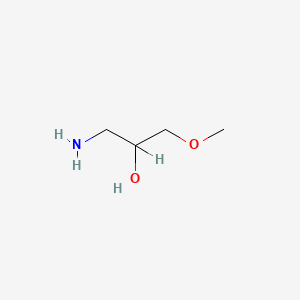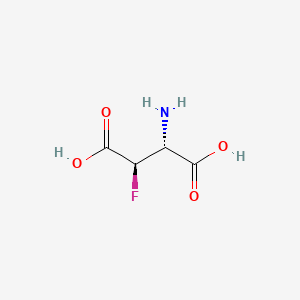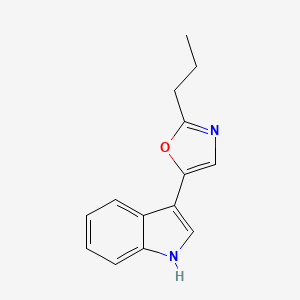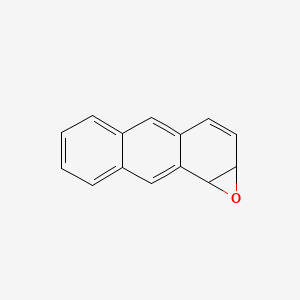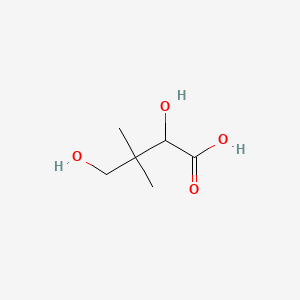
Ácido 2,4-dihidroxi-3,3-dimetilbutanoico
Descripción general
Descripción
2,4-Dihidroxi-3,3-Dimetil-Butírico es un compuesto orgánico que pertenece a la clase de los ácidos grasos hidroxilados. Estos son ácidos grasos en los que la cadena lleva un grupo hidroxilo. El compuesto se caracteriza por su fórmula molecular C6H12O4 y un peso molecular de 148,16 g/mol .
Aplicaciones Científicas De Investigación
El 2,4-Dihidroxi-3,3-Dimetil-Butírico tiene varias aplicaciones en la investigación científica:
Química: Se utiliza como bloque de construcción en la síntesis orgánica y como reactivo en varias reacciones químicas.
Biología: Se estudia por su posible papel en las vías metabólicas y las interacciones enzimáticas.
Medicina: Se investiga por sus posibles efectos terapéuticos y como precursor en la síntesis de fármacos.
Mecanismo De Acción
El mecanismo de acción del 2,4-Dihidroxi-3,3-Dimetil-Butírico implica su interacción con enzimas y vías metabólicas específicas. Se sabe que se dirige a la pantotenato sintetasa, una enzima involucrada en la biosíntesis de la coenzima A. Esta interacción puede influir en varios procesos bioquímicos, incluido el metabolismo de los ácidos grasos y la producción de energía .
Análisis Bioquímico
Biochemical Properties
2,4-Dihydroxy-3,3-dimethylbutanoic acid plays a crucial role in biochemical reactions as an intermediate in the phosphopantothenate biosynthesis pathway. It interacts with enzymes such as pantoate kinase, which phosphorylates pantoic acid to form 4’-phosphopantothenate. This compound also interacts with other biomolecules involved in the synthesis of CoA, including valine . The nature of these interactions is primarily enzymatic, facilitating the conversion of pantoic acid into its phosphorylated form, which is a precursor for CoA synthesis.
Cellular Effects
2,4-Dihydroxy-3,3-dimethylbutanoic acid influences various cellular processes by contributing to the biosynthesis of CoA. CoA is a vital cofactor in numerous biochemical pathways, including the citric acid cycle, fatty acid synthesis, and the metabolism of amino acids and carbohydrates. The presence of 2,4-Dihydroxy-3,3-dimethylbutanoic acid ensures the proper functioning of these pathways, thereby affecting cell signaling, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, 2,4-Dihydroxy-3,3-dimethylbutanoic acid exerts its effects through its role as a substrate for pantoate kinase. This enzyme catalyzes the phosphorylation of pantoic acid, leading to the formation of 4’-phosphopantothenate. This phosphorylated intermediate is then utilized in the biosynthesis of CoA. The binding interactions between 2,4-Dihydroxy-3,3-dimethylbutanoic acid and pantoate kinase are essential for the activation of the enzyme and subsequent phosphorylation reaction .
Temporal Effects in Laboratory Settings
In laboratory settings, the stability and degradation of 2,4-Dihydroxy-3,3-dimethylbutanoic acid can influence its effectiveness in biochemical assays. Over time, the compound may degrade, leading to a decrease in its availability for enzymatic reactions. Long-term studies have shown that the stability of 2,4-Dihydroxy-3,3-dimethylbutanoic acid is crucial for maintaining its role in CoA biosynthesis and ensuring consistent cellular function in both in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of 2,4-Dihydroxy-3,3-dimethylbutanoic acid vary with different dosages in animal models. At optimal doses, the compound supports the biosynthesis of CoA and enhances metabolic processes. At high doses, it may exhibit toxic or adverse effects, potentially disrupting cellular metabolism and leading to metabolic imbalances .
Metabolic Pathways
2,4-Dihydroxy-3,3-dimethylbutanoic acid is involved in the phosphopantothenate biosynthesis pathway, where it is converted into 4’-phosphopantothenate by pantoate kinase. This intermediate is then utilized in the synthesis of CoA. The compound interacts with enzymes such as pantoate kinase and other cofactors involved in the biosynthesis of CoA, influencing metabolic flux and metabolite levels .
Transport and Distribution
Within cells and tissues, 2,4-Dihydroxy-3,3-dimethylbutanoic acid is transported and distributed through specific transporters and binding proteins. These interactions ensure its proper localization and accumulation in cellular compartments where CoA biosynthesis occurs. The transport and distribution mechanisms are essential for maintaining the availability of 2,4-Dihydroxy-3,3-dimethylbutanoic acid for enzymatic reactions .
Subcellular Localization
2,4-Dihydroxy-3,3-dimethylbutanoic acid is localized in specific subcellular compartments, particularly in areas where CoA biosynthesis takes place. Targeting signals and post-translational modifications may direct the compound to these compartments, ensuring its availability for enzymatic reactions and maintaining its activity and function .
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
El 2,4-Dihidroxi-3,3-Dimetil-Butírico se puede sintetizar a través de varios métodos. Una ruta sintética común implica la oxidación del 2,2-Dimetil-3-Hidroxipropanal. La reacción típicamente requiere un agente oxidante como permanganato de potasio u óxido de cromo (VI) en condiciones controladas .
Métodos de Producción Industrial
En entornos industriales, la producción de 2,4-Dihidroxi-3,3-Dimetil-Butírico a menudo implica el uso de procesos de oxidación a gran escala. Estos procesos están optimizados para obtener un alto rendimiento y pureza, utilizando sistemas catalíticos avanzados y reactores de flujo continuo para garantizar una conversión eficiente y una cantidad mínima de subproductos .
Análisis De Reacciones Químicas
Tipos de Reacciones
El 2,4-Dihidroxi-3,3-Dimetil-Butírico sufre varias reacciones químicas, que incluyen:
Oxidación: El compuesto puede oxidarse aún más para formar ácidos carboxílicos.
Reducción: Las reacciones de reducción pueden convertir los grupos hidroxilo en átomos de hidrógeno.
Sustitución: Los grupos hidroxilo pueden sustituirse por otros grupos funcionales en condiciones apropiadas.
Reactivos y Condiciones Comunes
Oxidación: Permanganato de potasio, óxido de cromo (VI).
Reducción: Borohidruro de sodio, hidruro de litio y aluminio.
Sustitución: Agentes halogenantes, cloruros de ácido.
Productos Principales Formados
Oxidación: Ácidos carboxílicos.
Reducción: Alcanos.
Sustitución: Derivados halogenados, ésteres.
Comparación Con Compuestos Similares
Compuestos Similares
- Ácido 2,4-Dihidroxi-3,3-Dimetilbutanoico
- 2,4-Dihidroxi-3,3-Dimetilbutanonitrilo
- 3-Ciano-2,2-Dimetil-L,3-Propanodiol
Singularidad
El 2,4-Dihidroxi-3,3-Dimetil-Butírico es único debido a su configuración estructural específica y sus grupos funcionales, que confieren una reactividad química y una actividad biológica distintas. Su capacidad para interactuar con la pantotenato sintetasa lo diferencia de otros compuestos similares, lo que lo convierte en una molécula valiosa tanto en investigación como en aplicaciones industriales .
Propiedades
IUPAC Name |
(2R)-2,4-dihydroxy-3,3-dimethylbutanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O4/c1-6(2,3-7)4(8)5(9)10/h4,7-8H,3H2,1-2H3,(H,9,10)/p-1/t4-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTOIIPJYVQJATP-BYPYZUCNSA-M | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CO)C(C(=O)[O-])O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(CO)[C@H](C(=O)[O-])O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11O4- | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
470-29-1 | |
| Record name | 2,4-Dihydroxy-3,3-Dimethyl-Butyrate | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01930 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How is 2,4-Dihydroxy-3,3-dimethylbutanoic acid used in chemical synthesis?
A1: 2,4-Dihydroxy-3,3-dimethylbutanoic acid serves as a valuable starting material in organic synthesis. Specifically, it acts as a precursor in the preparation of 4(5H)-oxazolonium salts []. These salts are important intermediates in the synthesis of various heterocyclic compounds, which hold significance in medicinal chemistry and drug discovery.
Q2: What is the connection between 2,4-Dihydroxy-3,3-dimethylbutanoic acid and esophageal cancer research?
A2: While there is no direct research linking 2,4-Dihydroxy-3,3-dimethylbutanoic acid to esophageal cancer treatment, a study investigating Liujunzi Decoction, a traditional Chinese medicine, offers a potential connection []. This study demonstrated the efficacy of Liujunzi Decoction in treating 4-nitroquinoline-N-oxide (4NQO)-induced esophageal cancer in a mouse model. Interestingly, the researchers identified nine potential biomarkers associated with Liujunzi Decoction's therapeutic effect, one of which was (2R)-2,4-dihydroxy-3,3-dimethylbutanoic acid [].
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



